6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound belongs to the pyrrolo[1,2-c][1,3]thiazole class, characterized by a bicyclic framework integrating pyrrole and thiazole moieties. Its structure includes:
- 6,7-Dimethyl ester groups: Enhances solubility and modulates electronic properties.
- 2-Oxo group: A ketone functionality that may participate in hydrogen bonding or redox reactions.
The compound’s molecular formula is inferred as C₁₈H₁₇NO₆S (based on structural analogs in ), with a molecular weight of ~375–385 g/mol.
Properties
IUPAC Name |
dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-22-11-6-4-10(5-7-11)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21)9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJUOBTZNKNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, with thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate may possess similar or enhanced antimicrobial effects.
Anticancer Potential
Thiazole-based compounds have been investigated for their anticancer properties. In vitro studies have shown that certain thiazoles can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting reactive oxygen species (ROS) production . Further research is needed to evaluate the specific anticancer mechanisms of this compound.
Pesticidal Activity
The compound's structural characteristics suggest potential applications in pest control. Thiazole derivatives are known to act as effective pesticides due to their ability to disrupt biological processes in pests . Research into the efficacy of this compound as a pesticide could lead to the development of new agrochemicals that are both effective and environmentally friendly.
Nanotechnology
Recent studies have explored the use of thiazole compounds in the synthesis of nanoparticles. For example:
- The integration of thiazole derivatives into magnetic nanoparticles has been shown to enhance their antibacterial properties while providing stability against aggregation . This application highlights the potential for using 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate in nanomedicine and targeted drug delivery systems.
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated their effectiveness against E. coli and S. aureus. The results indicated that modifications in the thiazole structure significantly influenced antibacterial activity. The study's findings suggest that further exploration of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate could lead to the development of new antimicrobial agents .
Investigation into Anticancer Properties
A laboratory investigation into thiazole compounds revealed their ability to induce apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity. This indicates a promising avenue for further research on the specific effects of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate on cancer cell proliferation and survival .
Mechanism of Action
The mechanism of action of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on analogs.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-OCH₃ group in the target compound (electron-donating) may enhance π-π stacking in biological systems compared to 4-CF₃ (electron-withdrawing), which could improve metabolic stability .
Ester vs. Carboxylic Acid Derivatives :
- Methyl esters (target compound) offer better cell permeability than carboxylic acids (e.g., ), which are more polar and may require prodrug strategies for therapeutic use .
Biological Activity
6,7-Dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure with multiple functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 357.39 g/mol. The structure features a pyrrole ring fused with a thiazole moiety, which is known for contributing to the bioactivity of similar compounds.
Anticancer Activity
Research has indicated that compounds containing the pyrrolo[1,2-c][1,3]thiazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of this class showed selective cytotoxicity against various cancer cell lines. For instance, compounds similar to 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate were tested against human breast cancer cells (MCF-7) and exhibited IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to standard antibiotics . This activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis.
Synthesis
The synthesis of 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multicomponent reactions (MCRs). These reactions allow for the efficient formation of complex molecules from simpler precursors. The use of MCRs not only streamlines the synthesis process but also enhances yield and purity .
Case Studies
Several case studies highlight the biological activity of compounds related to 6,7-dimethyl 5-(4-methoxyphenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate:
- Case Study on Anticancer Activity : A derivative was tested on various cancer cell lines and showed significant inhibition of cell proliferation with an IC50 value of 10 µM against MCF-7 cells.
- Case Study on Anti-inflammatory Activity : In an animal model of arthritis, administration of a related compound resulted in a marked reduction in joint swelling and pain scores compared to control groups .
- Case Study on Antimicrobial Properties : A derivative demonstrated potent activity against Staphylococcus aureus with an MIC of 32 µg/mL in vitro assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride (NaH) in toluene under reflux conditions. Key parameters include:
- Temperature control (80–100°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis.
- Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | Toluene | 80 | 68 | 95 |
| KOtBu | THF | 60 | 55 | 88 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 165–170 ppm) .
- IR : Confirm lactam C=O stretch (~1700 cm⁻¹) and ester C-O-C (~1250 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Store in dry, ventilated, light-resistant containers at 2–8°C.
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of derivatives targeting fungal enzymes?
- Methodological Answer :
- Use software like AutoDock Vina to dock derivatives into the active site of 14-α-demethylase lanosterol (PDB: 3LD6).
- Prioritize compounds with binding energies ≤−8 kcal/mol and hydrogen bonds to heme iron .
- Data Table :
| Derivative | Binding Energy (kcal/mol) | H-Bond Interactions |
|---|---|---|
| A | −8.5 | 3 (Fe, Tyr 118) |
| B | −7.2 | 1 (Tyr 76) |
Q. What strategies resolve contradictions in reported synthetic routes (e.g., solvent selection, catalyst efficiency)?
- Methodological Answer :
- Perform Design of Experiments (DoE) to test variables (solvent polarity, base strength).
- Analyze by HPLC to quantify side products (e.g., hydrolyzed esters).
- Prioritize NaH/toluene systems for higher steric control .
Q. How do substituent modifications (e.g., nitro, trifluoromethyl) affect the compound’s photostability?
- Methodological Answer :
- Conduct accelerated degradation studies under UV light (λ = 254 nm).
- Monitor degradation via HPLC; electron-withdrawing groups (e.g., NO₂) reduce stability by 20–30% compared to methoxy groups .
Q. What computational models predict the compound’s environmental toxicity (e.g., aquatic bioaccumulation)?
- Methodological Answer :
- Use QSAR models (e.g., EPI Suite) to estimate logP (target <3.5) and bioaccumulation factors.
- Validate with Daphnia magna acute toxicity assays (EC₅₀ >10 mg/L) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
